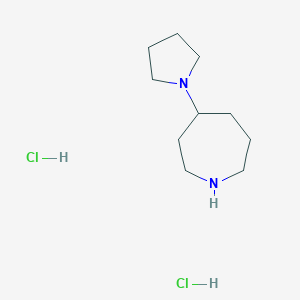
Ethyl 4-(tetrahydro-2H-pyran-2-ylmethyl)-4-piperidinecarboxylate hydrochloride
Vue d'ensemble
Description
The compound is a derivative of tetrahydro-2H-pyran, which is a type of organic compound classified as an ether . It also seems to contain a piperidine ring, which is a common motif in many pharmaceuticals and other biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would likely include a six-membered piperidine ring and a six-membered tetrahydropyran ring. The exact structure would depend on the position and orientation of these rings relative to each other .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the reaction conditions. Piperidines are often involved in reactions such as hydrogenation, acylation, and alkylation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence these properties include the presence of functional groups, the overall size and shape of the molecule, and the specific arrangement of its atoms .Applications De Recherche Scientifique
Synthesis of Novel Heterocyclic Compounds
- Ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates have been converted into various derivatives, including diazanaphthalenes and pyrano-pyridine derivatives, showcasing the versatility of ethyl pyran carboxylate derivatives in synthesizing complex heterocyclic structures (Harb et al., 1989).
Facilitating Multi-Component Reactions (MCRs)
- A study demonstrated the synthesis of ethyl 2-hydroxy-7-methyl-5-oxo-4-aryl-2-(trifluoromethyl)-3,4-dihydro-2H,5H-pyrano[4,3-b]pyran-3-carboxylate derivatives through a one-pot three-component reaction, highlighting the role of ethyl pyran carboxylate derivatives in facilitating MCRs for the creation of fluorinated heterocyclic compounds (Wang et al., 2012).
Phosphine-Catalyzed Annulations
- Research on ethyl 2-methyl-2,3-butadienoate, closely related to the target compound, undergoing phosphine-catalyzed [4 + 2] annulation, forms the basis for synthesizing highly functionalized tetrahydropyridines, illustrating the potential of ethyl pyran carboxylate derivatives in catalyzed annulation reactions (Zhu et al., 2003).
Novel Synthetic Routes
- The synthesis of ethyl 2-(3-chloro-2-yl)-5-hydroxy-pyrazole-3-carboxylate as an intermediate for pesticides demonstrates the use of ethyl pyran carboxylate derivatives in developing novel synthetic routes for agrochemical production (Ju, 2014).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
ethyl 4-(oxan-2-ylmethyl)piperidine-4-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO3.ClH/c1-2-17-13(16)14(6-8-15-9-7-14)11-12-5-3-4-10-18-12;/h12,15H,2-11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPDRRSHTYYEFJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCNCC1)CC2CCCCO2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


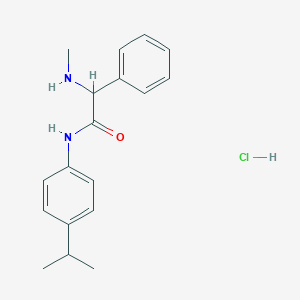


![3-[2-(Methoxymethyl)-1-naphthyl]proline hydrochloride](/img/structure/B1486075.png)
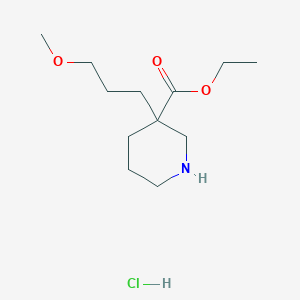
![N-Ethyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-1-ethanamine dihydrochloride](/img/structure/B1486077.png)

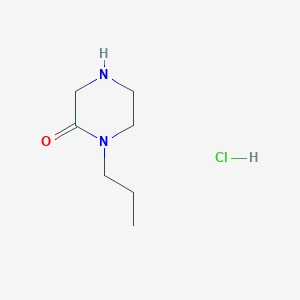
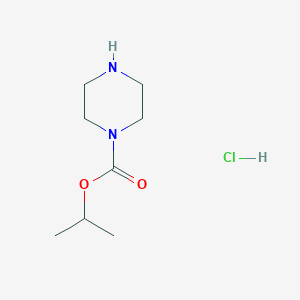

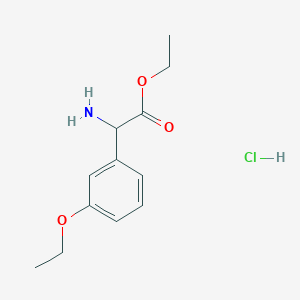
![Benzyl 3-[4-(benzyloxy)butanoyl]-1-piperazinecarboxylate hydrochloride](/img/structure/B1486085.png)
![Ethyl 3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)propanoate hydrochloride](/img/structure/B1486086.png)
